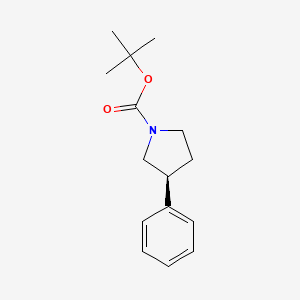
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is a derivative of tetrazine, a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This compound is known for its stability and reactivity, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction can be summarized as follows:
Starting Materials: 6-methyl-1,2,4,5-tetrazine and methanamine.
Reaction Conditions: The reaction is conducted in an aqueous solution with hydrochloric acid as the catalyst.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production process may also involve additional steps such as solvent extraction and chromatography for further purification.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride involves its reactivity with various molecular targets. In bioorthogonal chemistry, the compound undergoes Diels-Alder cycloaddition reactions with strained alkenes or alkynes, forming stable covalent bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
Uniqueness
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is unique due to its high chemical stability and reactivity, particularly in bioorthogonal reactions. Its ability to form stable covalent bonds with strained alkenes or alkynes under mild conditions sets it apart from other similar compounds. This property makes it highly valuable in applications requiring precise and specific labeling of biomolecules.
Propiedades
Fórmula molecular |
C4H8ClN5 |
|---|---|
Peso molecular |
161.59 g/mol |
Nombre IUPAC |
(6-methyl-1,2,4,5-tetrazin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c1-3-6-8-4(2-5)9-7-3;/h2,5H2,1H3;1H |
Clave InChI |
JBENUUFGAIXBHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


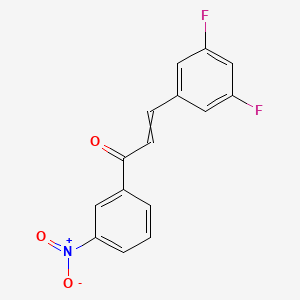
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)



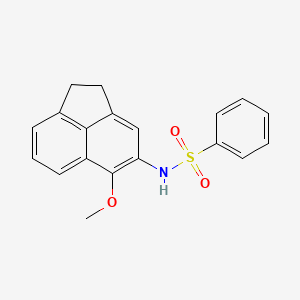
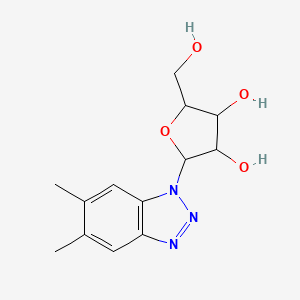
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
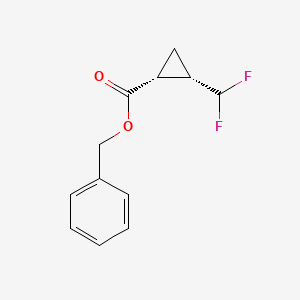
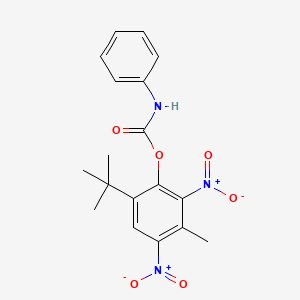
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
